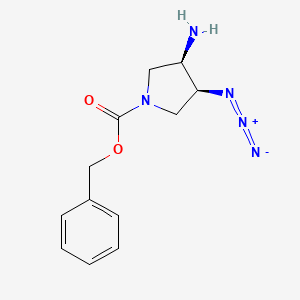
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azidopyrrolidines. This compound is characterized by the presence of an azido group (-N₃) and an amino group (-NH₂) on a pyrrolidine ring, which is further substituted with a benzyl ester group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under controlled conditions.
Benzyl Ester Formation: The benzyl ester group can be introduced through esterification reactions involving benzyl alcohol and the carboxylic acid group on the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azido group can be reduced to an amino group, resulting in the formation of a diamine compound.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as primary amines (R-NH₂) or thiols (R-SH) can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamine compounds.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The azido group can be used in bioconjugation reactions, such as click chemistry, to attach the compound to biomolecules like proteins and nucleic acids for various biological studies.
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, allowing the compound to be selectively modified or conjugated in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- rac-benzyl (3R,4S)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
- rac-benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- rac-benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., azido, chlorosulfonyl, fluoropiperidine) on the pyrrolidine ring distinguishes these compounds from each other.
- Reactivity: The different functional groups confer unique reactivity profiles, influencing the types of reactions they undergo and their applications.
- Applications: While all these compounds can be used in synthetic chemistry, their specific applications may vary based on their functional groups and reactivity.
Properties
Molecular Formula |
C12H15N5O2 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H15N5O2/c13-10-6-17(7-11(10)15-16-14)12(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m1/s1 |
InChI Key |
XHAIWYOODAWKCW-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)



![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)





